molecular formula C16H30N4O6S2 B1447227 (H-Cys-Val-OH)2 CAS No. 21141-84-4

(H-Cys-Val-OH)2

Cat. No. B1447227
CAS RN: 21141-84-4
M. Wt: 438.6 g/mol
InChI Key: SHJIFVBOMNBMRL-BJDJZHNGSA-N
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Description

“(H-Cys-Val-OH)2” is a peptide compound. It is composed of two amino acids, cysteine (Cys) and valine (Val), linked together . The “OH” at the end indicates the presence of a hydroxyl group. This compound is used in peptide synthesis .


Synthesis Analysis

The synthesis of peptides like “(H-Cys-Val-OH)2” typically involves solid-phase peptide synthesis (SPPS), a method that has made peptide synthesis simple, rapid, and easily adapted to automation . The process involves the coupling of amino acids in a specific sequence. The coupling reaction can be efficiently performed with low levels of racemization .


Molecular Structure Analysis

The molecular structure of “(H-Cys-Val-OH)2” is determined by the arrangement of its constituent amino acids, Cys and Val. Tools like PepDraw can be used to draw the primary structure of the peptide and calculate theoretical peptide properties.


Chemical Reactions Analysis

The chemical reactions involving “(H-Cys-Val-OH)2” would depend on the specific conditions and reactants present. For instance, in the context of peptide synthesis, the compound might undergo reactions such as coupling with other amino acids or cleavage from the solid-phase resin .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(H-Cys-Val-OH)2” would be influenced by its molecular structure and the properties of its constituent amino acids. For instance, its solubility would be affected by the polarity of the amino acids, while its reactivity would be influenced by the functional groups present .

Scientific Research Applications

Hydrophobic Core Studies

The compound has been studied in the context of hydrophobic core manipulations in proteins like ribonuclease T1. Alterations in the hydrophobic core, including the substitution of valine with cysteine, have shown considerable effects on the thermodynamic stability of enzymes. These studies highlight the importance of precise amino acid composition in protein stability and function (De Vos et al., 2001).

Antigenic Determinants Prediction

Research has revealed that residues like Cys and Val, when present on protein surfaces, are likely to be part of antigenic sites. The use of physicochemical properties and amino acid frequencies in experimentally known epitopes has been employed to predict antigenic determinants in proteins, including those containing cysteine and valine (Kolaskar & Tongaonkar, 1990).

High-Specific-Activity Labeling

A study discusses a novel method for incorporating bioactive peptides, like those containing cysteine, into a technetium-99m coordination complex. This research is crucial in developing new techniques for efficient labeling of short peptide sequences, enhancing the specific activity in medical applications (Boschi et al., 2001).

Binding Mode in Peptide Ligands

Research on Urotensin-II receptor, involving peptides like H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH, has provided insights into the binding mode of peptide ligands. This study contributes to understanding the receptor-ligand interactions, vital for designing more effective therapeutic agents (Grieco et al., 2009).

Zinc Complexation Studies

The compound has been involved in studies on zinc complexation with dipeptides containing cysteine. These studies provide insights into the behavior of metal-peptide interactions, which are crucial in understanding biochemical pathways and developing therapeutic agents (Gockel & Vahrenkamp, 1996).

Safety And Hazards

As with any chemical compound, handling “(H-Cys-Val-OH)2” requires appropriate safety measures. It’s important to avoid inhalation, contact with skin and eyes, and ingestion . In case of accidental exposure, immediate medical attention may be required .

Future Directions

The future directions for research on “(H-Cys-Val-OH)2” could involve further exploration of its potential applications, particularly in the field of peptide synthesis . Additionally, more detailed studies on its physical and chemical properties, as well as its biological activity, could be beneficial.

properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O6S2/c1-7(2)11(15(23)24)19-13(21)9(17)5-27-28-6-10(18)14(22)20-12(8(3)4)16(25)26/h7-12H,5-6,17-18H2,1-4H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJIFVBOMNBMRL-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(C)C)C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(H-Cys-Val-OH)2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Tanabe, K Noda, S Miyagi, N Kurita, S Tanaka… - Chemical Physics …, 2011 - Elsevier
Electron–ion collisions were studied for various protonated peptide monocations with disulfide bonds, using an electrostatic storage-ring equipped with a merged-electron-beam device. …
Number of citations: 1 www.sciencedirect.com

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